molecular formula C20H22N6O2 B4502294 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B4502294
M. Wt: 378.4 g/mol
InChI Key: OBGBQXOMVORBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with an ethoxybenzoyl group and a pyrazolyl-pyrimidine moiety

Preparation Methods

The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperazine derivative, followed by the introduction of the ethoxybenzoyl group. The final step involves the coupling of the pyrazolyl-pyrimidine moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and pyrazolyl-pyrimidine compounds Compared to these, 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine may exhibit unique properties due to the specific substitution pattern and functional groups

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-2-28-17-6-4-16(5-7-17)20(27)25-12-10-24(11-13-25)18-14-19(22-15-21-18)26-9-3-8-23-26/h3-9,14-15H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGBQXOMVORBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 3
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 6
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.